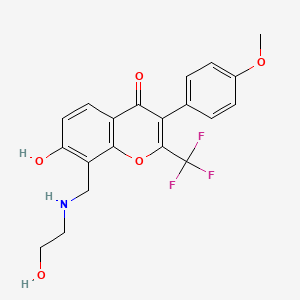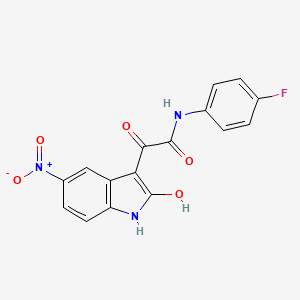
7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromen-4-one derivatives has been a subject of interest due to their potential biological activities. In the first paper, the authors describe the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, along with their derivatives. These compounds were synthesized to explore their biological screening, particularly for cytotoxic and bactericidal activities. The synthesis involved multiple steps, although the specific methods are not detailed in the abstract. Compounds 9 and 13, in particular, demonstrated a high degree of cytotoxic activity, and compounds 9, 10, and 13 showed significant bactericidal activity .
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is crucial for their biological activity. The second paper focuses on the synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one, a compound with a similar core structure to the one . The synthesis route involved oxidation, hydrolysis, acylation, and cyclization, starting from isovanillin. The authors noted an improvement in the synthetic route by replacing a microwave reaction with a reaction under normal conditions to cyclize the isoflavone core. This modification could potentially influence the molecular structure and, consequently, the biological activity of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromen-4-one derivatives are critical for obtaining the desired biological properties. The abstracts provided do not detail the specific chemical reactions used in the synthesis of the compounds. However, it is clear that the reactions include oxidation, hydrolysis, acylation, and cyclization. These reactions are essential for constructing the chromen-4-one core and introducing various functional groups that may contribute to the compounds' biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are not explicitly discussed in the abstracts provided. However, these properties are typically influenced by the functional groups attached to the core structure. For instance, the presence of hydroxy, methoxy, and methyl groups can affect the solubility, stability, and reactivity of the compounds. The biological screening results suggest that these properties are conducive to cytotoxic and bactericidal activities, as well as anti-angiogenetic activity, as demonstrated by the potent inhibitory effect of the compound synthesized in the second paper .
Propiedades
IUPAC Name |
7-hydroxy-8-[(2-hydroxyethylamino)methyl]-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-28-12-4-2-11(3-5-12)16-17(27)13-6-7-15(26)14(10-24-8-9-25)18(13)29-19(16)20(21,22)23/h2-7,24-26H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBXUUUGZBSFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CNCCO)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylpropanamide](/img/structure/B3004658.png)
![3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3004660.png)
![3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid](/img/structure/B3004661.png)
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004663.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)
![(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3004667.png)
![3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B3004668.png)

![7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3004670.png)

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B3004672.png)

